molecular formula C7H7Cl2FN2 B1486474 2-Chloro-6-fluoro-benzamidine hydrochloride CAS No. 1170884-07-7

2-Chloro-6-fluoro-benzamidine hydrochloride

Cat. No. B1486474
CAS RN: 1170884-07-7
M. Wt: 209.05 g/mol
InChI Key: QWVLEPFGXOWDTA-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-benzamidine hydrochloride (CFBH) is a novel, synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is composed of a benzamidine moiety and a chloro-fluoro group, and has been found to possess a wide range of biological activities. CFBH has been studied for its ability to interact with diverse biological targets, including enzymes, proteins, and other macromolecules. Its unique properties make it an attractive compound for a variety of scientific research applications.

Scientific Research Applications

Chemical Synthesis and Modification

A novel and efficient approach for the preparation of 2-arylbenzimidazoles involves the use of benzamidine hydrochlorides, including derivatives similar to 2-chloro-6-fluoro-benzamidine hydrochloride, reacting with 1-fluoro-2-nitrobenzene in the presence of copper bromide and potassium carbonate in DMSO. This method, initiated by nucleophilic aromatic substitution, proceeds through intramolecular nucleophilic copper-catalyzed cyclization, offering good to excellent yields (Sayahi et al., 2018).

Antibacterial Studies

The compound 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, which shares structural similarities with this compound, has been synthesized, characterized, and tested for antibacterial activities. Its efficacy against various bacteria highlights the potential of similar compounds in antimicrobial research (Sapari et al., 2014).

Biological Activity Exploration

A series of compounds, including those structurally related to this compound, have been investigated for their biological activities. For instance, derivatives have been analyzed for their potential in inhibiting photosynthetic electron transport in plants, displaying activities comparable or superior to standard compounds. This indicates their relevance in developing new pharmacological agents or agrochemical products (Imramovský et al., 2011).

Antimicrobial and Antifungal Properties

Fluorinated derivatives of benzamidines, similar to this compound, have shown significant antimicrobial and antifungal properties. This suggests the potential of these compounds in developing new treatments for infections caused by resistant pathogens. The study of these derivatives offers insights into structure-activity relationships and guides the design of more effective antimicrobial agents (Carmellino et al., 1994).

properties

IUPAC Name

2-chloro-6-fluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLEPFGXOWDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655086
Record name 2-Chloro-6-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1170884-07-7
Record name 2-Chloro-6-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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